1-Chloro-2-ethynylbenzene
Overview
Description
"1-Chloro-2-ethynylbenzene" is a compound of interest in the field of organic chemistry, particularly in the synthesis of complex molecules, catalysis, and material science. It serves as a precursor for various chemical reactions and polymers, showcasing its versatility and utility in chemical synthesis and material development.
Synthesis Analysis
The synthesis of derivatives related to 1-Chloro-2-ethynylbenzene, such as 2-alkyl-1-ethynylbenzenes, has been facilitated by ruthenium-catalyzed cyclization, demonstrating the potential for creating complex structures from simple ethynylbenzene derivatives through catalytic processes (Odedra et al., 2007).
Molecular Structure Analysis
Gas-phase electron diffraction and ab initio/DFT MO calculations have been utilized to determine the molecular structures of ethynylbenzene derivatives, revealing the effects of substitution on benzene ring deformation and providing insights into the molecular geometry and electronic structure of these compounds (Campanelli et al., 2006).
Chemical Reactions and Properties
- Cyclization Reactions: The cyclization of 1-alkyl-2-ethynylbenzenes to produce substituted indenes highlights the reactivity of these compounds towards cyclization, facilitated by metal salts like PtCl2 and [RuCl2(CO)3]2, even at ambient temperatures. This demonstrates their potential in synthesizing indene derivatives, which are valuable in organic synthesis and pharmaceutical chemistry (Tobisu et al., 2009).
- Oxidative Dimerization: Ethynylbenzene undergoes oxidative dimerization in the presence of copper complexes, indicating the role of metal catalysis in facilitating the formation of dimeric structures from ethynylbenzene derivatives. This process exemplifies the chemical reactivity of 1-Chloro-2-ethynylbenzene derivatives under catalytic conditions (Meinders et al., 1977).
Physical Properties Analysis
Investigations into the physical properties of ethynylbenzene derivatives, such as their polymorphic forms and hydrogen bonding interactions, provide valuable insights into the influence of molecular structure on physical characteristics and stability. These studies contribute to a deeper understanding of the material properties of these compounds and their potential applications in various fields (Dziubek et al., 2007).
Chemical Properties Analysis
The chemical properties of 1-Chloro-2-ethynylbenzene derivatives, including their reactivity towards hydroboration, cyclocarbonylation, and interactions with other chemical entities, have been extensively studied. These reactions underscore the versatile chemical behavior of ethynylbenzene derivatives and their potential as intermediates in organic synthesis and material science applications (Wrackmeyer et al., 2007).
Scientific Research Applications
General Use
1-Chloro-2-ethynylbenzene is a chlorinated benzene derivative . It’s commonly used as a biochemical reagent , and it’s available for purchase from various chemical suppliers . This compound contains an alkyne group, which allows it to undergo certain types of chemical reactions .
Specific Application: Synthesis of Isoxazole Derivative
- Scientific Field: Organic Chemistry
- Summary of the Application: 1-Chloro-2-ethynylbenzene can be used in the synthesis of 4-(2-chlorophenylethynyl)-3-methyl-5-phenylisoxazole . Isoxazoles are a type of organic compound that have various applications in medicinal chemistry and drug discovery.
- Methods of Application: While the exact experimental procedures for this synthesis were not provided, it likely involves a series of organic reactions, starting with 1-Chloro-2-ethynylbenzene, to form the isoxazole ring structure. The alkyne group in 1-Chloro-2-ethynylbenzene would play a key role in these reactions .
Click Chemistry
- Scientific Field: Biochemistry
- Summary of the Application: 1-Chloro-2-ethynylbenzene is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a click chemistry reagent, meaning it can be used in click chemistry reactions .
- Methods of Application: The compound contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This is a type of click chemistry reaction, which are characterized by their efficiency and versatility .
Synthesis of 4-(2-chlorophenylethynyl)-3-methyl-5-phenylisoxazole
- Scientific Field: Organic Chemistry
- Summary of the Application: 1-Chloro-2-ethynylbenzene may be used in the synthesis of 4-(2-chlorophenylethynyl)-3-methyl-5-phenylisoxazole . Isoxazoles are a type of organic compound that have various applications in medicinal chemistry and drug discovery.
- Methods of Application: While the exact experimental procedures for this synthesis were not provided, it likely involves a series of organic reactions, starting with 1-Chloro-2-ethynylbenzene, to form the isoxazole ring structure .
Safety And Hazards
1-Chloro-2-ethynylbenzene is classified under GHS07. The hazard statements include H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .
properties
IUPAC Name |
1-chloro-2-ethynylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl/c1-2-7-5-3-4-6-8(7)9/h1,3-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLHLIWXYSGYBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342931 | |
Record name | 1-Chloro-2-ethynylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-ethynylbenzene | |
CAS RN |
873-31-4 | |
Record name | 1-Chloro-2-ethynylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Chloro-2-ethynylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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